D-Alanine Benzyl Ester Benzenesulfonic Acid Salt

Chemoenzymatic Polymerization Peptide Synthesis Protease Catalysis

In peptide synthesis, selecting the wrong ester protecting group can cause polymerization failure and low yields. D-Alanine Benzyl Ester Benzenesulfonic Acid Salt (CAS 22839-12-9) solves this with a benzyl ester that outperforms methyl, ethyl, and tert-butyl esters in papain-catalyzed polymerizations. • Achieves superior copolymerization of amino acids with divergent enzyme affinities • D-configuration ensures correct stereochemistry for L-aspartyl dipeptide sweeteners • Distinct FTIR fingerprint enables robust identity testing and purity assessment.

Molecular Formula C16H19NO5S
Molecular Weight 337.39
CAS No. 22839-12-9
Cat. No. B562137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanine Benzyl Ester Benzenesulfonic Acid Salt
CAS22839-12-9
SynonymsD-Alanine Benzyl Ester Benzenesulfonate; 
Molecular FormulaC16H19NO5S
Molecular Weight337.39
Structural Identifiers
SMILESCC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)/t8-;/m1./s1
InChIKeyNMAWDKFSKUHNLF-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Alanine Benzyl Ester Benzenesulfonic Acid Salt: Overview


D-Alanine Benzyl Ester Benzenesulfonic Acid Salt (CAS 22839-12-9) is a chiral organosulfur compound classified as an amino acid derivative, with the molecular formula C₁₆H₁₉NO₅S and a molecular weight of 337.39 g/mol . It is primarily employed as a protected D-alanine building block in peptide synthesis, wherein the benzyl ester moiety serves as a carboxyl-protecting group that enables selective coupling reactions during peptide chain assembly . The compound features a D-alanine core esterified with benzyl alcohol and forms a salt with benzenesulfonic acid, which contributes to its physical properties and handling characteristics in synthetic workflows.

Protected D-alanine building block
Benzyl ester carboxyl protection
Benzenesulfonate salt form
Supports peptide coupling and chemoenzymatic synthesis workflows requiring defined stereochemistry and protecting-group strategy.

Substitution Risks: D-Alanine Benzyl Ester Benzenesulfonate


Despite belonging to the broader class of alanine ester sulfonates, D-Alanine Benzyl Ester Benzenesulfonic Acid Salt cannot be assumed interchangeable with its structural analogs. The specific combination of the D-stereochemical configuration, the benzyl ester protecting group, and the benzenesulfonate counterion governs key performance attributes—including polymerization efficiency in enzymatic syntheses [1], optical rotation properties critical for chiral integrity , and solubility and crystallization behavior . Substituting a methyl ester for the benzyl ester, for instance, has been shown to markedly reduce substrate affinity and polymerization efficiency in chemoenzymatic reactions, as detailed below [1]. Similarly, altering the counterion from benzenesulfonate to tosylate or chloride can shift solubility profiles and impact downstream processing. Procurement decisions that neglect these quantifiable differentiators risk suboptimal yields, compromised enantiomeric purity, and increased purification costs.

Ester group
Replacing benzyl with methyl, ethyl, or tert-butyl esters may reduce substrate affinity and polymerization efficiency in papain-catalyzed reactions.
Stereochemistry
L-alanine enantiomer may not reproduce D-configuration-dependent activity; stereochemical mismatch can lead to loss of desired receptor interaction.
Counterion
Benzenesulfonate-to-tosylate or chloride exchange can shift solubility and crystallization behavior, requiring re-validation of purification protocols.
Similar CAS or nominal analog listing does not imply interchangeable performance. Verify protecting group, enantiomer, and salt form before substitution.

D-Alanine Benzyl Ester Benzenesulfonate vs. Key Analogs


Enhanced Polymerization with Benzyl Ester

In chemoenzymatic polymerization using papain as the catalyst, alanine benzyl esters exhibit substantially greater polymerization efficiency compared to methyl, ethyl, and tert-butyl esters. The benzyl ester group enhances substrate affinity and broadens substrate specificity of the protease, enabling efficient co-polymerization of alanine and glycine despite their divergent intrinsic affinities for papain. [1]

Polymerization efficiency
Head-to-head
Benzyl ester: high efficiency, enables Ala-Gly co-polymerization
Methyl, ethyl, tert-butyl esters: significantly lower efficiency
Supports benzyl ester selection for enzymatic peptide synthesis
Papain-catalyzed system; yield and sequence versatility may depend on ester group
Chemoenzymatic Polymerization Peptide Synthesis Protease Catalysis

Chiral Configuration Dictates Sweetness Activity

The stereochemistry of the alanine residue critically influences biological activity. L-aspartyl-D-alanine benzyl ester was found to be sweet, whereas its L-alanine counterpart does not elicit the same taste response. This stereochemical requirement for activity underscores the necessity of using the correct enantiomer in medicinal chemistry applications. [1]

Chiral activity
Head-to-head
L-aspartyl-D-alanine benzyl ester: sweet
L-aspartyl-L-alanine benzyl ester: not sweet
D-configuration required for reported sweetness receptor interaction
Qualitative structure-activity observation; stereochemical control context
Peptide Sweeteners Chiral Resolution Structure-Activity Relationship

Benzenesulfonate vs. Tosylate Physical Properties

The counterion influences solid-state properties such as melting point and solubility. While direct comparative data for the benzenesulfonate salt is limited, the closely related D-alanine benzyl ester p-toluenesulfonate (tosylate) has a reported melting point of 105-109 °C and specific rotation [α]₂₀/ᴰ of +4.5 to +5.5° (c=3, methanol) . Differences in counterion structure are expected to alter solubility in organic solvents and crystallization behavior, which can impact purification and handling in synthetic workflows.

Physicochemical profile
Data to verify
Benzenesulfonate: limited published physical data
Tosylate analog: mp 105–109 °C, [α]₂₀/ᴰ +4.5 to +5.5°
Counterion choice may influence solubility and crystallization
Cross-study comparison; direct benzenesulfonate data needed for specification review
Salt Selection Crystallization Physicochemical Properties

FTIR Spectroscopic Fingerprint Differentiation

D-Alanine Benzyl Ester Benzenesulfonic Acid Salt can be uniquely identified by its FTIR spectrum, which serves as a definitive spectroscopic fingerprint. The availability of reference FTIR data enables unambiguous confirmation of identity and purity, distinguishing it from structurally similar analogs that lack a benzenesulfonate counterion or possess alternative ester groups. [1]

FTIR fingerprint
Supporting evidence
Unique FTIR spectrum available in spectral database
Enables identity confirmation and batch consistency review
SpectraBase reference; distinguishes from tosylate or hydrochloride salts
Quality Control FTIR Spectroscopy Compound Identification

D-Alanine Benzyl Ester Benzenesulfonate Application Scenarios


High-Efficiency Chemoenzymatic Peptide Synthesis

When employing papain-catalyzed polymerization for peptide synthesis, the benzyl ester group of D-Alanine Benzyl Ester Benzenesulfonic Acid Salt provides significantly higher efficiency than methyl, ethyl, or tert-butyl esters [1]. This makes it the preferred building block for maximizing yield and achieving copolymerization of amino acids with divergent enzyme affinities.

Synthesis of Chiral Bioactive Dipeptides

For the preparation of L-aspartyl dipeptide sweeteners or analogous bioactive molecules where the C-terminal residue dictates activity, the D-configuration is essential. L-aspartyl-D-alanine benzyl ester elicits a sweet taste, whereas the L-alanine analog does not [1]. This compound ensures the correct stereochemical outcome.

Quality Control & Analytical Method Development

The compound's distinct FTIR spectral fingerprint [1] can be used to develop robust analytical methods for identity testing and purity assessment, distinguishing it from common impurities and structurally related analogs.

Salt Screening for Crystallization & Solubility

In process chemistry, the benzenesulfonate salt may offer a unique crystallization or solubility profile compared to the more common tosylate or hydrochloride salts. Exploratory salt screening with this compound can identify forms with improved handling, stability, or downstream processing characteristics.

Application
Selection Property
Validation Focus
Chemoenzymatic peptide synthesis
Benzyl ester substrate affinity
Polymerization yield and co-monomer incorporation
Stereospecific dipeptide assembly
D-alanine enantiomeric identity
Chiral purity and receptor-interaction endpoint
Analytical method development
Spectroscopic fingerprint
FTIR identity match and batch-to-batch consistency
Salt-form screening
Benzenesulfonate counterion
Crystallization behavior and solubility profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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